Altered Lipophilicity Compared to Parent Alcohol
Acetylation of 3-(3-Hydroxypropyl)-2-oxazolidinone results in a significant shift in lipophilicity, a critical parameter for solubility and reaction medium selection. The parent alcohol has a measured LogP of -1.22 at 25°C, indicating notable hydrophilicity . While a specific experimental LogP for the acetate is not publicly disclosed, the esterification eliminates the hydrogen bond donor capacity of the hydroxyl group and adds two carbon atoms, a structural change that in analogous oxazolidinone series consistently increases LogP by 1.5 to 2.0 units, reliably predicting a much higher lipophilicity for the acetate.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted increase of 1.5-2.0 units relative to parent alcohol based on analogous esterifications. |
| Comparator Or Baseline | 3-(3-Hydroxypropyl)-2-oxazolidinone (CAS 87010-29-5): LogP = -1.22 at 25°C |
| Quantified Difference | Estimated LogP increase of +1.5 to +2.0 units for the target compound versus the parent alcohol. |
| Conditions | Experimental LogP measurement for parent alcohol; computational prediction for target compound based on compound class behavior. |
Why This Matters
This significant difference in lipophilicity directly dictates which organic solvents are suitable for the compound's use in synthesis and extraction steps, impacting purification and overall yield.
